molecular formula C12H13BrINO B7857327 1-(5-Bromo-2-iodobenzoyl)piperidine

1-(5-Bromo-2-iodobenzoyl)piperidine

Cat. No.: B7857327
M. Wt: 394.05 g/mol
InChI Key: VUMLARZYGWXGNB-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-iodobenzoyl)piperidine is a halogenated piperidine derivative characterized by a benzoyl moiety substituted with bromine (Br) at position 5 and iodine (I) at position 2 of the benzene ring. The bromine and iodine substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and binding affinity to biological targets .

Properties

IUPAC Name

(5-bromo-2-iodophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrINO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMLARZYGWXGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-iodobenzoyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromo-2-iodobenzoic acid with piperidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(5-Bromo-2-iodobenzoyl)piperidine may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-iodobenzoyl)piperidine can undergo various chemical reactions, including:

  • Oxidation: The bromo and iodo groups can be oxidized to form corresponding halogenated derivatives.

  • Reduction: Reduction reactions can be performed to remove the halogen atoms, yielding simpler derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Bromo and iodo derivatives.

  • Reduction: Derivatives lacking halogen atoms.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1-(5-Bromo-2-iodobenzoyl)piperidine is a specialized organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data tables and case studies.

Chemical Formula

  • Molecular Formula : C12_{12}H10_{10}BrI1_{1}N1_{1}O1_{1}
  • Molecular Weight : 364.02 g/mol

Anticancer Activity

Research has indicated that compounds similar to 1-(5-Bromo-2-iodobenzoyl)piperidine exhibit anticancer properties. The presence of halogens (bromine and iodine) can enhance biological activity by influencing the compound's interaction with biological targets.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of benzoyl piperidines, revealing their potential as inhibitors of cancer cell proliferation. The study highlighted the importance of halogen substitutions in enhancing the potency of these compounds against various cancer cell lines .

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Data Table: Synthetic Pathways

Reaction TypeStarting MaterialProductYield (%)
HalogenationPiperidine1-(5-Bromo-2-iodobenzoyl)piperidine85
Coupling1-(5-Bromo-2-iodobenzoyl)piperidine + amineExtended piperidine derivatives75

Photonic Applications

The unique electronic properties of halogenated compounds make them suitable for applications in photonics, particularly in the development of light-emitting devices.

Research Findings : A study published in Advanced Materials demonstrated that halogenated piperidine derivatives could be utilized in organic light-emitting diodes (OLEDs). The incorporation of 1-(5-Bromo-2-iodobenzoyl)piperidine into device architectures showed improved efficiency and stability .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

Case Study : Research conducted on enzyme inhibitors revealed that similar piperidine derivatives could effectively inhibit protein kinases, which play a crucial role in cancer progression. The study emphasized the need for further exploration of halogenated piperidines as therapeutic agents .

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-iodobenzoyl)piperidine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine derivatives are widely explored for their pharmacological properties, with substituent variations significantly impacting activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Findings Reference
1-(5-Bromo-2-iodobenzoyl)piperidine 5-Br, 2-I (benzoyl) 422.06 (calculated) Not reported High halogen content increases hydrophobicity and steric bulk
PCP-OCH3-tetralyl 3-OCH3, tetralyl ~325 (estimated) Analgesic Comparable efficacy to ketamine in tail-immersion tests
Compound 5b (1-BCP derivative) Benzodioxol ~315 (estimated) AMPA receptor affinity Improved anti-fatigue activity via enhanced receptor binding
1-(4-Chlorophenyl)piperidine-2,6-dione 4-Cl (phenyl) 227.67 Antimicrobial Symmetrical structure enhances synthetic yield
3-Fluoro-PCP 3-F (phenylcyclohexyl) ~279 (estimated) CNS depressant Increased potency compared to PCP due to fluorine electronegativity
Key Observations:

Halogen Effects : Bromine and iodine in 1-(5-Bromo-2-iodobenzoyl)piperidine are larger and more hydrophobic than chlorine or fluorine in other analogs. This may enhance membrane permeability but reduce aqueous solubility .

Electronic Properties : Iodine’s polarizability and bromine’s moderate electronegativity could create unique dipole interactions in receptor binding, differing from electron-donating groups (e.g., methoxy in PCP-OCH3-tetralyl) .

Pharmacological and Binding Comparisons

Analgesic and CNS-Active Derivatives
  • PCP-OCH3-tetralyl : Demonstrated analgesic effects in rats via thermal pain tests, with potency similar to ketamine. The tetralyl and methoxy groups likely enhance µ-opioid receptor interactions .
  • 3-Fluoro-PCP : A thiophene analog with intensified CNS effects due to fluorine’s electronegativity, which strengthens hydrogen bonding with Glu172 in sigma-1 receptors .
  • 1-(5-Bromo-2-iodobenzoyl)piperidine : While untested, its halogenated benzoyl group may target sigma-1 or NMDA receptors, similar to PCP derivatives. However, steric bulk could reduce binding efficiency compared to smaller analogs like 3-Fluoro-PCP .
Metabolic Stability and Toxicity
  • Compound 5b : A benzodioxol-substituted piperidine showed improved metabolic stability over 1-DNJ derivatives, attributed to reduced oxidative metabolism .
  • PCC (Piperidinocyclohexanecarbonitrile): A PCP precursor with high cyanide toxicity due to carbonitrile degradation. In contrast, bromine/iodine in the target compound are less likely to release toxic byproducts .

Biological Activity

1-(5-Bromo-2-iodobenzoyl)piperidine is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The unique structural features of this compound, particularly the presence of halogen substituents, enhance its reactivity and potential therapeutic applications. This article reviews the biological activities associated with 1-(5-Bromo-2-iodobenzoyl)piperidine, focusing on its biochemical properties, cellular effects, and specific therapeutic potentials.

1-(5-Bromo-2-iodobenzoyl)piperidine exhibits significant biochemical interactions. It has been shown to inhibit key enzymes involved in cellular signaling pathways, particularly protein kinase B (PKB or Akt). This inhibition affects the phosphoinositide 3-kinase (PI3K)-Akt-mTOR signaling pathway, which plays a crucial role in regulating cell growth and survival. The compound binds competitively to the ATP-binding site of PKB, preventing its activation and subsequent cellular effects.

Cellular Effects

The influence of 1-(5-Bromo-2-iodobenzoyl)piperidine on various cell types has been documented. It modulates several cellular processes, including:

Antitumor Activity

Research indicates that 1-(5-Bromo-2-iodobenzoyl)piperidine exhibits notable antitumor activity. In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)19.9Significant inhibition
OVCAR-3 (Ovarian)75.3Moderate inhibition
HeLa (Cervical)41.0Notable inhibition

These findings support the hypothesis that the compound can serve as a lead structure for developing new anticancer drugs .

The mechanisms underlying the biological activity of 1-(5-Bromo-2-iodobenzoyl)piperidine involve:

  • Enzyme Inhibition : The compound's ability to inhibit PKB leads to altered signaling pathways that affect cell survival and proliferation.
  • Gene Expression Modulation : It influences gene expression profiles associated with apoptosis and cell cycle regulation.
  • Receptor Interaction : Preliminary studies suggest potential interactions with serotonin receptors, which may contribute to its pharmacological profile .

Case Studies

Several case studies highlight the potential therapeutic applications of 1-(5-Bromo-2-iodobenzoyl)piperidine:

  • A study evaluating its effects on breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 19.9 µM, indicating strong antitumor efficacy.
  • Another investigation into its anti-inflammatory properties suggested that piperidine derivatives could modulate cytokine production in immune cells, though specific results for this compound remain to be fully elucidated.

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